![molecular formula C13H13ClN2O B14668832 Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride CAS No. 51590-59-1](/img/structure/B14668832.png)
Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride is a type of pyridinium salt. Pyridinium salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . These compounds are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridinium salts can be synthesized through several methods. One common method involves treating pyridine with acids . Another method is the Kröhnke pyridine synthesis, which involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This reaction typically occurs under mild conditions and can produce highly functionalized pyridines .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale synthesis using similar methods to those used in laboratory settings. The choice of method depends on the desired functional groups and the specific application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium salts undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form pyridine N-oxides.
Reduction: These compounds can be reduced to form dihydropyridines.
Substitution: Pyridinium salts can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines .
Applications De Recherche Scientifique
Pyridinium salts have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in gene delivery and as antimicrobial agents.
Medicine: Investigated for their potential as anti-cancer, anti-malarial, and anti-cholinesterase inhibitors.
Industry: Utilized in materials science and as components in ionic liquids.
Mécanisme D'action
The mechanism of action of pyridinium salts involves their interaction with molecular targets and pathways. For example, as antimicrobial agents, they disrupt microbial cell membranes, leading to cell death . In gene delivery, they facilitate the transport of genetic material into cells by forming complexes with DNA .
Comparaison Avec Des Composés Similaires
Pyridinium salts can be compared with other similar compounds, such as:
Picolines: Substituted pyridines with methyl groups.
Lutidines: Pyridines with two methyl groups.
Collidines: Pyridines with three methyl groups.
These compounds share similar structures but differ in their functional groups and specific applications. Pyridinium salts are unique due to their versatility and wide range of applications in various fields .
Propriétés
Numéro CAS |
51590-59-1 |
|---|---|
Formule moléculaire |
C13H13ClN2O |
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
N-methyl-N-phenylpyridin-1-ium-1-carboxamide;chloride |
InChI |
InChI=1S/C13H13N2O.ClH/c1-14(12-8-4-2-5-9-12)13(16)15-10-6-3-7-11-15;/h2-11H,1H3;1H/q+1;/p-1 |
Clé InChI |
REYCQBUURRHTTO-UHFFFAOYSA-M |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


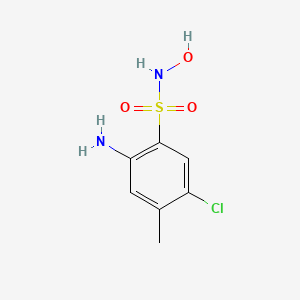
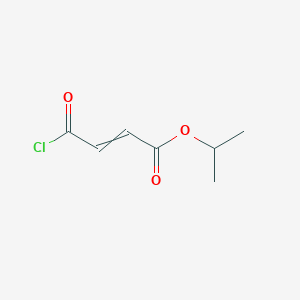
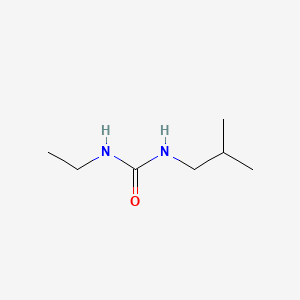

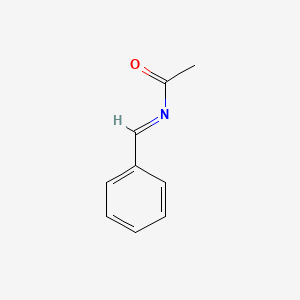
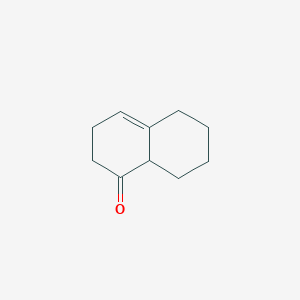
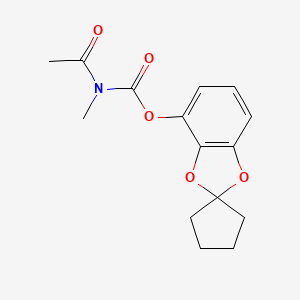
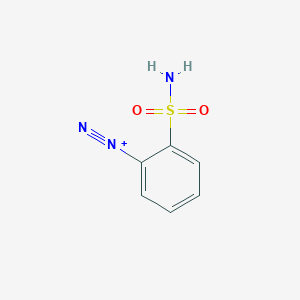
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
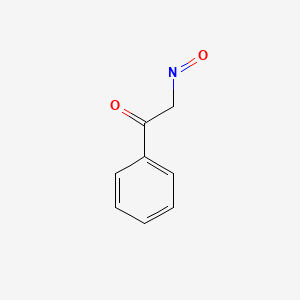
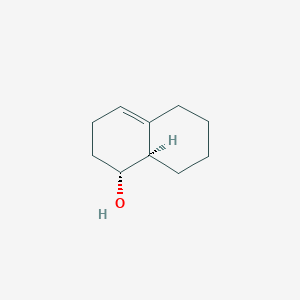
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
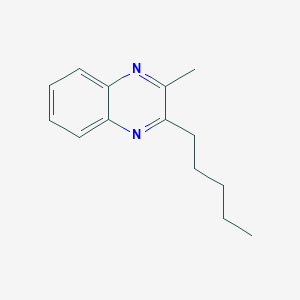
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
